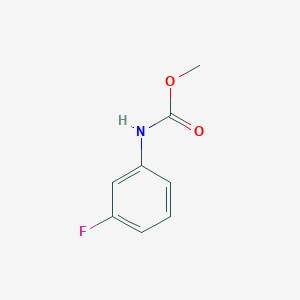

Methyl (3-fluorophenyl)carbamate

Description

Methyl (3-fluorophenyl)carbamate is a carbamate derivative characterized by a fluorine substituent at the meta position of the phenyl ring. Carbamates are widely studied for their biological activities, including enzyme inhibition and pesticidal properties. Methyl carbamates, in particular, are noted for their reduced genotoxicity compared to ethyl counterparts due to the inability of the methyl group to form carcinogenic epoxides during metabolism .

The synthesis of this compound derivatives can be inferred from methods described for related compounds. For example, IDB-003, a pyrrolidine-based carbamate containing a 3-fluorophenylmethyl group, was synthesized via reaction of 1-fluoro-3-(isocyanatomethyl)benzene with a hydroxyl-pyrrolidine intermediate under basic conditions (e.g., triethylamine and DMAP in toluene at 80°C) .

Properties

CAS No. |

72755-13-6 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

methyl N-(3-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |

InChI Key |

SRRAJMNSSIKSFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Carbamates

Structural Modifications and Physicochemical Properties

Key structural variations among carbamates include substituent type (e.g., halogen, hydroxyl, trifluoromethyl), position (meta vs. para), and alkyl chain length (methyl vs. ethyl). These modifications influence lipophilicity, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : Chlorpropham (log k = 2.37) exhibits higher lipophilicity than methyl (3-hydroxyphenyl)carbamate (log k = 1.24), likely due to the hydrophobic isopropyl chain and chloro substituent .

- Toxicity: Ethyl carbamates are more toxic than methyl analogs. For example, ethyl carbamates are multispecies carcinogens, whereas methyl derivatives are non-genotoxic .

Enzyme Inhibition and Therapeutic Potential

Carbamates are acetylcholinesterase (AChE) inhibitors, but substituent modifications alter potency and selectivity. For instance:

- Ethyl carbamates : In MRSA studies, ethyl carbamates showed 8-fold improved resistance-modifying activity (RMA) over methyl analogs, likely due to enhanced binding interactions from the ethyl group .

Pesticidal Activity

Methyl carbamates with halogenated phenyl groups (e.g., 3-chloro or 3-fluoro) are effective pesticides. However, their environmental persistence and breakdown into aniline derivatives raise carcinogenicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.